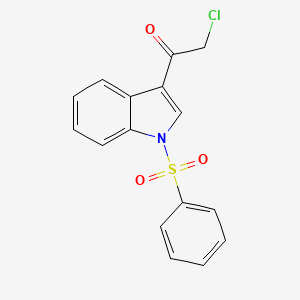

1-Phenylsulfonyl-3-chloroacetylindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Biological Compounds :1-Phenylsulfonyl-3-chloroacetylindole serves as a crucial precursor in synthesizing biologically active compounds. López et al. (2017) developed a synthetic pathway for preparing a series of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles starting from readily available methyl-phenylsulfones, highlighting their biological relevance, especially in developing antiviral and anticancer compounds (López et al., 2017). Similarly, Salinas-Torres et al. (2022) synthesized 2-(phenylsulfonyl)-2H-1,2,3-triazole and analyzed its anticancer activity, indicating moderate activity against various cancer cell lines (Salinas-Torres et al., 2022).

Chemical Transformations and Reactions :The molecule and its derivatives engage in numerous chemical transformations. Alford et al. (2010) demonstrated the addition of aryl- and hetaryllithium nucleophiles to 3-nitro-1-(phenylsulfonyl)indole, leading to the synthesis of new thieno[3,2-c]-δ-carbolines, showcasing the versatility of these compounds in synthesizing complex structures (Alford et al., 2010). Additionally, Janosik et al. (2006) studied the sulfonation of various 1-phenylsulfonyl-1H-indoles, developing a clean and operationally simple protocol for synthesizing corresponding sulfonamide derivatives (Janosik et al., 2006).

Antiviral and Anticancer Activity :Several studies have highlighted the antiviral and anticancer potential of compounds synthesized from 1-Phenylsulfonyl-3-chloroacetylindole. For example, Ran et al. (2010) synthesized 21N-arylsulfonyl-3-acetylindole analogs and evaluated them as HIV-1 inhibitors, finding that several compounds exhibited significant anti-HIV-1 activity (Ran et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

1-[1-(benzenesulfonyl)indol-3-yl]-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJHNJQICSDMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573825 |

Source

|

| Record name | 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylsulfonyl-3-chloroacetylindole | |

CAS RN |

424789-76-4 |

Source

|

| Record name | 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)

![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)

![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)